Cas no 1706216-21-8 (N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide)

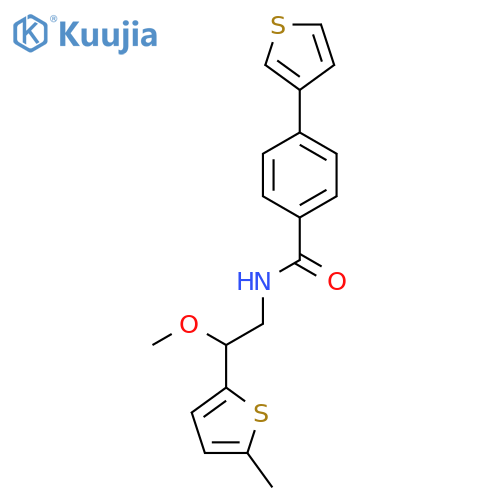

1706216-21-8 structure

商品名:N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide 化学的及び物理的性質

名前と識別子

-

- N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide

- N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-(thiophen-3-yl)benzamide

- F6451-0761

- N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-thiophen-3-ylbenzamide

- 1706216-21-8

- AKOS024890988

-

- インチ: 1S/C19H19NO2S2/c1-13-3-8-18(24-13)17(22-2)11-20-19(21)15-6-4-14(5-7-15)16-9-10-23-12-16/h3-10,12,17H,11H2,1-2H3,(H,20,21)

- InChIKey: BSQLVFASBCPFKF-UHFFFAOYSA-N

- ほほえんだ: S1C(C)=CC=C1C(CNC(C1C=CC(C2=CSC=C2)=CC=1)=O)OC

計算された属性

- せいみつぶんしりょう: 357.08572120g/mol

- どういたいしつりょう: 357.08572120g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 6

- 複雑さ: 412

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 94.8Ų

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6451-0761-5μmol |

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-(thiophen-3-yl)benzamide |

1706216-21-8 | 90%+ | 5μl |

$63.0 | 2023-05-20 | |

| Life Chemicals | F6451-0761-10mg |

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-(thiophen-3-yl)benzamide |

1706216-21-8 | 90%+ | 10mg |

$79.0 | 2023-05-20 | |

| Life Chemicals | F6451-0761-1mg |

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-(thiophen-3-yl)benzamide |

1706216-21-8 | 90%+ | 1mg |

$54.0 | 2023-05-20 | |

| Life Chemicals | F6451-0761-2mg |

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-(thiophen-3-yl)benzamide |

1706216-21-8 | 90%+ | 2mg |

$59.0 | 2023-05-20 | |

| Life Chemicals | F6451-0761-2μmol |

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-(thiophen-3-yl)benzamide |

1706216-21-8 | 90%+ | 2μl |

$57.0 | 2023-05-20 | |

| Life Chemicals | F6451-0761-20mg |

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-(thiophen-3-yl)benzamide |

1706216-21-8 | 90%+ | 20mg |

$99.0 | 2023-05-20 | |

| Life Chemicals | F6451-0761-25mg |

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-(thiophen-3-yl)benzamide |

1706216-21-8 | 90%+ | 25mg |

$109.0 | 2023-05-20 | |

| Life Chemicals | F6451-0761-50mg |

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-(thiophen-3-yl)benzamide |

1706216-21-8 | 90%+ | 50mg |

$160.0 | 2023-05-20 | |

| Life Chemicals | F6451-0761-20μmol |

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-(thiophen-3-yl)benzamide |

1706216-21-8 | 90%+ | 20μl |

$79.0 | 2023-05-20 | |

| Life Chemicals | F6451-0761-4mg |

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-(thiophen-3-yl)benzamide |

1706216-21-8 | 90%+ | 4mg |

$66.0 | 2023-05-20 |

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide 関連文献

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

1706216-21-8 (N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide) 関連製品

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 1174132-74-1(3-Bromo-1H-pyrazole)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量